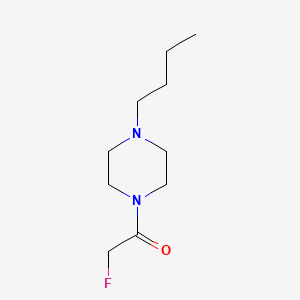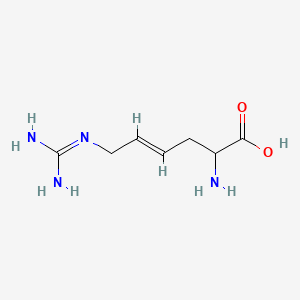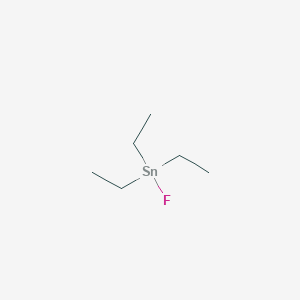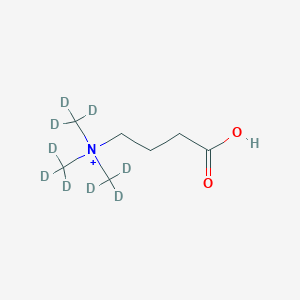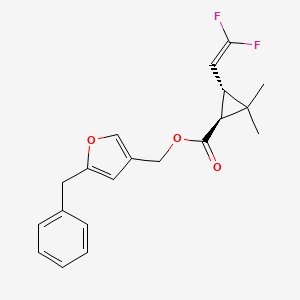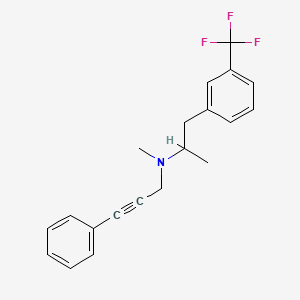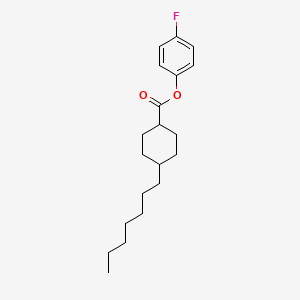
4-Fluorophenyl 4-heptylcyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorophenyl 4-heptylcyclohexanecarboxylate is a chemical compound known for its unique structure and potential applications in various fields. It consists of a fluorophenyl group attached to a heptylcyclohexanecarboxylate moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
The synthesis of 4-Fluorophenyl 4-heptylcyclohexanecarboxylate typically involves several steps, starting with the preparation of the fluorophenyl and heptylcyclohexanecarboxylate precursors. These precursors are then subjected to esterification reactions under controlled conditions to form the final compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
4-Fluorophenyl 4-heptylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
4-Fluorophenyl 4-heptylcyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Fluorophenyl 4-heptylcyclohexanecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Fluorophenyl 4-heptylcyclohexanecarboxylate can be compared with other similar compounds, such as:
- 4-Fluorophenylacetic acid
- 4-Fluorophenylacetylene
- 4-Fluorobenzyl chloride
These compounds share structural similarities but differ in their functional groups and chemical properties
Propiedades
Número CAS |
79912-85-9 |
|---|---|
Fórmula molecular |
C20H29FO2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
(4-fluorophenyl) 4-heptylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C20H29FO2/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)20(22)23-19-14-12-18(21)13-15-19/h12-17H,2-11H2,1H3 |
Clave InChI |
LSDPYLPHCDWCEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


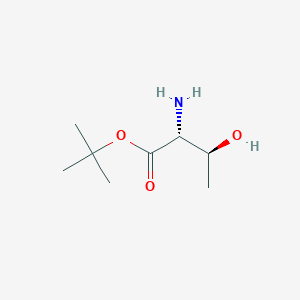
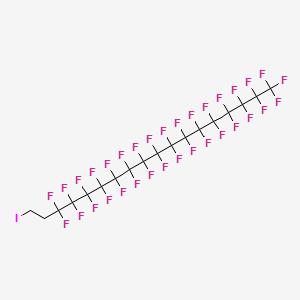
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13416231.png)
